Methyl 3β-Desoxycholate-d5
Description
Significance of Bile Acids in Metabolic Regulation and Biological Processes
Bile acids, synthesized from cholesterol in the liver, have long been recognized for their primary role in the digestion and absorption of dietary fats and fat-soluble vitamins. creative-proteomics.comnih.gov They act as natural detergents, emulsifying lipids in the small intestine to facilitate their breakdown and subsequent absorption. creative-proteomics.com However, recent research has unveiled a much broader and more complex role for bile acids, establishing them as critical signaling molecules in various metabolic pathways. frontiersin.orgnih.govnih.govmdpi.com
These molecules are now understood to be key regulators of their own synthesis and enterohepatic circulation, as well as glucose, lipid, and energy metabolism. diabetesjournals.org They exert their effects by activating specific receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5. nih.govmdpi.commetwarebio.com Through the activation of these signaling pathways, bile acids influence a wide array of physiological processes, including:
Glucose Homeostasis: Bile acids play a role in regulating blood glucose levels by influencing hepatic gluconeogenesis, glycogen (B147801) synthesis, and insulin (B600854) sensitivity. metwarebio.comelsevier.es
Lipid Metabolism: Beyond their digestive function, they regulate triglyceride and cholesterol homeostasis. diabetesjournals.org
Energy Expenditure: Bile acids can stimulate energy expenditure, which has implications for obesity and related metabolic disorders. nih.govdiabetesjournals.org
Gut Microbiome Modulation: They can shape the composition of the gut microbiota, which in turn influences host metabolism. nih.govfrontiersin.org
Disruptions in bile acid profiles and signaling have been linked to various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. frontiersin.orgmdpi.com This has made the study of bile acid metabolism a significant area of research for understanding and potentially treating these conditions.
Principles and Advantages of Stable Isotope Labeling in Biological Tracing and Quantification
To accurately study the dynamics of metabolic pathways, researchers often employ tracer techniques. Stable isotope labeling is a powerful method that involves incorporating non-radioactive isotopes into molecules to track their journey through a biological system. numberanalytics.comcreative-proteomics.com
The fundamental principle of this technique is that stable isotopes are chemically identical to their naturally occurring counterparts but have a different mass due to the presence of extra neutrons. creative-proteomics.combiosyn.com This mass difference allows them to be distinguished and quantified using analytical instruments like mass spectrometers. numberanalytics.comnih.gov Commonly used stable isotopes in metabolic research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). numberanalytics.combiosyn.com
Comparison with Radioactive Tracers in Metabolic Studies
Historically, radioactive isotopes were the primary tools for metabolic tracing. biosyn.com While effective, they pose significant safety concerns due to their ionizing radiation. Stable isotopes offer a safer alternative, making them suitable for a wider range of studies, including those involving human subjects. isotopetracercourse.comlookchem.com
| Feature | Stable Isotope Tracers | Radioactive Tracers |
| Safety | Non-radioactive, no radiation hazard. lookchem.com | Emit ionizing radiation, posing health risks. |
| Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). numberanalytics.com | Scintillation counting, autoradiography. cambridge.org |
| Sensitivity | Generally less sensitive than radioisotopes. cambridge.org | Highly sensitive, can detect very low concentrations. |
| Applications | Widely used in human metabolic research due to safety. isotopetracercourse.comnih.gov | Use in humans is restricted due to safety concerns. |
Deuterium (D or ²H) as a Stable Isotope for Biochemical Research
Deuterium, a stable isotope of hydrogen, is a particularly useful tracer in biochemical research. Its substitution for protium (B1232500) (the common hydrogen isotope) in a molecule results in a mass increase that is readily detectable by mass spectrometry. clearsynth.comresearchgate.net Deuterium-labeled compounds are valuable for several reasons:
Improved Stability: In some cases, deuterium substitution can enhance the stability of a compound.
Enhanced Detection: They provide better sensitivity and quantification in mass spectrometry.
Metabolic Tracing: They are indispensable for tracking metabolic pathways and understanding the absorption, distribution, metabolism, and excretion (ADME) of various compounds.
Overview of Methyl 3β-Desoxycholate-d5 as a Key Deuterated Internal Standard and Metabolic Probe
This compound is a deuterated form of Methyl 3β-Desoxycholate, a derivative of a secondary bile acid. calpaclab.com The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry. clearsynth.compubcompare.ai
Internal standards are crucial in analytical chemistry for improving the accuracy and precision of measurements. clearsynth.comcerilliant.com They are compounds with similar chemical and physical properties to the analyte (the substance being measured) that are added to a sample in a known quantity before analysis. researchgate.netchiron.no By comparing the analytical response of the analyte to that of the internal standard, variations introduced during sample preparation and analysis can be corrected for. scioninstruments.com
Deuterated compounds like this compound are considered the gold standard for internal standards in mass spectrometry because their behavior during extraction, chromatography, and ionization closely mimics that of the unlabeled analyte. researchgate.netscioninstruments.com However, their different mass allows them to be clearly distinguished. researchgate.net
In the context of bile acid research, this compound serves two primary functions:
Internal Standard: It is used to accurately quantify the levels of endogenous deoxycholic acid and its derivatives in biological samples such as blood, bile, and tissues. This is critical for studying the changes in bile acid profiles associated with various metabolic diseases. clearsynth.comnih.gov
Metabolic Probe: By administering this compound, researchers can trace its metabolic fate within an organism. This provides valuable insights into the kinetics of bile acid absorption, transport, and transformation, furthering our understanding of their complex regulatory roles.
Properties
Molecular Formula |
C₂₅H₃₇D₅O₄ |
|---|---|
Molecular Weight |
411.63 |
Synonyms |
Methyl 3β,12α-dihydroxy-5β-cholanoate; (3β,5β,12α)-3,12-Dihydroxy-cholan-24-oic Acid Methyl Ester |
Origin of Product |
United States |
Advanced Analytical Chemistry Applications of Methyl 3β Desoxycholate D5 in Metabolomics and Quantitative Analysis
Mass Spectrometry (MS) Based Quantitative Analysis of Bile Acids
Mass spectrometry (MS) has become an indispensable tool for the quantitative analysis of bile acids due to its high sensitivity and specificity. nih.gov When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), MS allows for the detailed profiling of individual bile acids in various biological samples, including plasma, serum, urine, and feces. nih.govresearchgate.net This approach, particularly tandem mass spectrometry (MS/MS), offers the capability to discriminate between structurally similar bile acids, which is essential for accurate quantification. researchgate.netfrontiersin.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of bile acids. researchgate.netnih.govresearchgate.net The development of a robust LC-MS/MS method involves the careful optimization of several parameters to achieve the desired sensitivity, specificity, and resolution.
A key challenge in bile acid analysis is the separation of numerous structural isomers, which differ only in the spatial orientation of hydroxyl groups. shimadzu.comsciex.com Achieving baseline separation of these isomers is critical for their accurate quantification. shimadzu.comnih.gov This is typically accomplished using reversed-phase chromatography, with C18 columns being the most common choice. frontiersin.orgresearchgate.net The optimization of the mobile phase, often a mixture of water, acetonitrile (B52724), or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate, is crucial for both chromatographic separation and efficient ionization of the bile acids. frontiersin.orgnih.gov
Method development also focuses on the mass spectrometer settings. Electrospray ionization (ESI) is a commonly used ionization technique for bile acids. nih.gov The optimization of MS parameters, such as desolvation gas flow, capillary voltage, and collision energy, is essential for maximizing the signal intensity and achieving low limits of quantification. nih.gov Targeted analysis using Multiple Reaction Monitoring (MRM) is frequently employed for its high selectivity and sensitivity in quantifying specific bile acids. researchgate.net
Here is a table summarizing typical LC-MS/MS conditions for bile acid analysis:
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography System | UHPLC/HPLC System | nih.gov |
| Column | Reversed-phase C18 (e.g., Cortecs T3, Kinetex C18) | nih.govresearchgate.net |
| Mobile Phase A | Water with additives (e.g., 0.1% ammonium formate, 0.01% formic acid) | nih.gov |
| Mobile Phase B | Acetonitrile/Isopropanol with similar additives | nih.gov |
| Column Temperature | 40-60 °C | nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode | nih.gov |
| MS Analyzer | Triple Quadrupole (TQ) or High-Resolution MS (e.g., TOF, Orbitrap) | nih.govsciex.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted analysis | researchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for bile acid analysis, often chosen for its high chromatographic resolution. shimadzu.comd-nb.info However, due to the low volatility of bile acids, a derivatization step is mandatory before GC-MS analysis. shimadzu.comrestek.com This process involves chemically modifying the polar functional groups (carboxyl and hydroxyl groups) to increase their volatility. shimadzu.com
A common derivatization strategy involves a two-step process:
Esterification : The carboxyl group is converted to a methyl ester, for example, by using TMS diazomethane (B1218177). shimadzu.comnih.gov
Silylation : The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.comjscimedcentral.com
Once derivatized, the bile acids can be separated on a GC column, typically a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or Rxi-5ms). shimadzu.comjscimedcentral.com The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for quantitative analysis. jscimedcentral.comjscimedcentral.com This allows for the monitoring of specific fragment ions characteristic of each derivatized bile acid. jscimedcentral.com
In quantitative mass spectrometry, especially in high-throughput metabolomics, the use of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. sciex.comnih.gov Isotopically labeled compounds are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to their unlabeled counterparts. sciex.comavantiresearch.com Methyl 3β-Desoxycholate-d5 is a deuterated analog of Methyl 3β-Desoxycholate and serves as an excellent internal standard for the quantification of deoxycholic acid and related bile acids. lgcstandards.com
The primary role of an internal standard like this compound is to correct for variations that can occur at different stages of the analytical workflow, including:
Sample Extraction : It compensates for inconsistencies in the recovery of analytes during sample preparation steps like protein precipitation or liquid-liquid extraction. nih.govthermofisher.com
Instrumental Analysis : It corrects for variations in injection volume and fluctuations in the mass spectrometer's ionization efficiency and detector response. sciex.com
By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. frontiersin.org This ratio remains constant even if sample loss or instrumental drift occurs, thereby significantly improving the precision and accuracy of the measurement. nih.gov This is particularly vital in high-throughput metabolomic studies where large numbers of samples are analyzed, and maintaining consistency is a major challenge. sigmaaldrich.com
Here is a data table with key information for this compound:
| Property | Value | Reference |
|---|---|---|
| Synonyms | (3α,5β,12α)-3,12-Dihydroxy-cholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester; Deoxycholic-d5 Acid Methyl Ester | lgcstandards.com |
| CAS Number | 52840-15-0 | lgcstandards.comcalpaclab.com |
| Molecular Formula | C25H37D5O4 | lgcstandards.comcalpaclab.com |
| Molecular Weight | 411.63 g/mol | lgcstandards.comcalpaclab.com |
| Purity | Chemical Purity: ≥96%, Isotopic Purity: ≥98% | lgcstandards.com |
| Storage Condition | -20°C | lgcstandards.com |
A rigorous method validation is essential to ensure that an analytical method is reliable, accurate, and precise for its intended purpose. nih.govendocrine-abstracts.org Validation parameters typically include linearity, accuracy, precision (intra- and inter-day), limit of quantification (LOQ), and recovery. nih.govjscimedcentral.com For instance, a validated method might demonstrate linearity with regression coefficients >0.99, accuracies between 85–115%, and imprecision <15%. nih.govresearchgate.net
A significant challenge in the analysis of biological samples is the "matrix effect". sciex.comrestek.com This phenomenon is caused by co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) that can either suppress or enhance the ionization of the target analytes in the mass spectrometer's source. sciex.comrestek.com Matrix effects can lead to inaccurate quantification and reduced method sensitivity. restek.com
Addressing matrix effects is a critical part of method development and validation. restek.com Several strategies are employed:
Effective Sample Preparation : Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering matrix components. frontiersin.org
Chromatographic Separation : Optimizing the HPLC or GC separation can resolve the analytes of interest from matrix interferences. restek.com
Use of Stable Isotope-Labeled Internal Standards : This is the most effective way to compensate for matrix effects. sciex.com Since an internal standard like this compound co-elutes with its corresponding analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains unaffected, leading to accurate quantification despite the matrix effect. sciex.comrestek.com
Chromatographic Separation Techniques for Bile Acid Profiling
Chromatography is the cornerstone of bile acid profiling, providing the necessary separation of these complex mixtures prior to detection. nih.govresearchgate.net The choice of chromatographic technique depends on the specific analytical goals, the nature of the bile acids being analyzed (free, conjugated), and the detection method used.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for bile acid analysis, primarily due to its versatility in separating a wide range of bile acid species, including conjugated and unconjugated forms, without the need for derivatization. nih.govnih.govnih.gov
The most common mode of separation is reversed-phase HPLC. nih.gov In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. frontiersin.orgresearchgate.net The separation is based on the hydrophobicity of the bile acids; more hydrophobic bile acids are retained longer on the column. The composition of the mobile phase, typically a gradient of aqueous buffer and an organic solvent like acetonitrile or methanol, is carefully adjusted to achieve optimal separation of the complex mixture of bile acids. frontiersin.orgnih.gov The pH of the mobile phase is also a critical parameter that influences the retention and peak shape of the bile acids. nih.gov
The ability of HPLC to separate isomeric and isobaric bile acids is crucial for their subsequent accurate measurement by mass spectrometry. researchgate.netshimadzu.com For example, chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA) are isomers that can be effectively separated by HPLC, allowing for their individual quantification. researchgate.net
Gas-Liquid Chromatography (GLC) in Comprehensive Bile Acid Analysis
Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), has historically been a cornerstone for the separation and quantification of bile acids in biological samples. d-nb.infonih.gov For analysis by GLC, the inherent low volatility of bile acids necessitates chemical derivatization to convert them into more volatile forms. d-nb.info This typically involves a two-step process: esterification of the carboxylic acid group, followed by silylation of the hydroxyl groups on the steroid nucleus. jscimedcentral.com The subject compound, this compound, is already a methyl ester, fulfilling the first requirement for GLC analysis.
In quantitative metabolomics, stable isotope-labeled internal standards are essential for achieving accuracy and precision. mdpi.com Deuterated compounds like this compound serve as ideal internal standards in GC-MS-based methods. When added to a sample at the beginning of the preparation process, the internal standard experiences the same conditions and potential losses as the endogenous analyte it is designed to mimic. nih.gov Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise correction for any variability during extraction, derivatization, and injection, thereby improving the reliability of quantification. restek.com
Methods for the GLC analysis of bile acids are rigorously validated to establish key performance metrics. d-nb.info A typical validated method will define the limit of detection, linearity range, precision, and recovery. d-nb.info For instance, a GC-MS method for serum bile acids reported a detection limit of 0.4 µmol/L and good linearity between 2 and 30 µmol/L. d-nb.info The use of an internal standard, such as nor-23-deoxycholic acid in one study, demonstrated a high recovery rate of 96.2%, underscoring the importance of such standards for quantitative accuracy. d-nb.info Although many modern laboratories have transitioned to High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for its ability to analyze conjugated bile acids directly, GLC-MS remains a powerful and relevant technique, particularly for targeted analysis of specific unconjugated or deconjugated bile acid profiles. d-nb.infofrontiersin.org
Table 1: Typical Parameters for Bile Acid Analysis by Gas-Liquid Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Description | Example from Research |
|---|---|---|
| Internal Standard | A compound added at a known concentration to correct for analytical variability. Deuterated standards are preferred for MS detection. mdpi.comnih.gov | nor-23-deoxycholic acid was used to achieve 96.2% recovery in a validated serum bile acid method. d-nb.info |
| Sample Preparation | Extraction of bile acids from the biological matrix (e.g., feces, serum) followed by deconjugation. d-nb.infonih.gov | Bile acids are extracted from freeze-dried feces using acetic acid and toluene, followed by saponification. nih.gov |
| Derivatization | Chemical modification to increase volatility for gas chromatography. d-nb.infojscimedcentral.com | Methylation of the carboxylic acid group (to form methyl esters) and silylation of hydroxyl groups (to form trimethylsilyl ethers). d-nb.info |
| GLC Column | The stationary phase used to separate the derivatized bile acids. | A methylsiloxane polymer column is commonly used for separating ketonic derivatives of bile acids. nih.gov |
| Detection | Method for identifying and quantifying the separated compounds. | Mass spectrometry (MS) operating in electron ionization mode is used for identification and quantification. d-nb.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Distribution Analysis
Beyond structural confirmation, NMR spectroscopy is a powerful technique for analyzing the position and distribution of isotopic labels. researchgate.net In ¹³C NMR spectra of deuterated compounds, the carbon atoms directly bonded to deuterium (B1214612) exhibit a characteristic splitting pattern and are shifted upfield due to the isotope effect. acs.org This allows for precise confirmation of the deuteration sites. For instance, analysis of other deuterated bile acids has shown that additional isotopic effects can be observed on carbon resonances two or three bonds away from the deuterium atoms, appearing as clusters of signals with upfield shifts. researchgate.netacs.org
Table 2: Isotopic Distribution of a Representative Batch of this compound Data sourced from a Certificate of Analysis for this compound. lgcstandards.com
| Isotopologue | Normalized Intensity (%) |
| d₀ | 0.03% |
| d₁ | 0.10% |
| d₂ | 0.00% |
| d₃ | 0.00% |
| d₄ | 6.49% |
| d₅ | 93.39% |
| Isotopic Purity (d₅) | 98.6% |
Methodological Applications of Methyl 3β Desoxycholate D5 in Investigating Metabolic Pathways
Quantitative Assessment of Bile Acid Kinetics and Turnover Rates
Stable isotope dilution coupled with mass spectrometry is a cornerstone for accurately measuring the kinetics of biological compounds. Methyl 3β-Desoxycholate-d5 is ideally suited for these methodologies, enabling researchers to gain detailed insights into the dynamics of the bile acid pool.
The determination of bile acid pool size and synthesis rates is crucial for understanding how the body regulates cholesterol levels and lipid digestion. The stable isotope dilution technique, utilizing compounds like this compound, offers a non-radioactive and highly accurate approach for these measurements.
In a typical study, a known amount of the deuterated tracer is administered to a subject. After allowing for equilibration within the body's bile acid pool, biological samples such as plasma, bile, or feces are collected. The enrichment of the deuterated isotope in the specific bile acid pool is then measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Below is a hypothetical data table illustrating the type of results obtained from such a study.
| Parameter | Value | Unit |
| Deoxycholic Acid Pool Size | 1.5 | g |
| Deoxycholic Acid Fractional Turnover Rate | 0.25 | pools/day |
| Deoxycholic Acid Synthesis Rate | 375 | mg/day |
This table represents illustrative data that could be generated using a deuterated tracer like this compound in a stable isotope dilution study.
For instance, by administering a deuterated primary bile acid precursor, researchers can trace its conversion to both primary and secondary bile acids. The appearance of the deuterium (B1214612) label in deoxycholic acid, for example, would confirm its synthesis from the administered precursor. In such analyses, this compound would be added to the samples during processing as an internal standard to ensure accurate quantification of the newly synthesized deuterated deoxycholic acid. This allows for the precise measurement of the flux through different synthesis routes.
Enterohepatic circulation is the process of secretion of bile acids from the liver into the intestine and their subsequent reabsorption and return to the liver. This recycling is crucial for maintaining the bile acid pool and for efficient lipid digestion. Deuterated tracers provide a means to study the efficiency and dynamics of this circulatory system.
Elucidation of Sterol and Lipid Metabolism Pathways
The metabolism of bile acids is intrinsically linked to the broader network of sterol and lipid homeostasis. This compound, primarily through its application as an internal standard in quantitative analytical methods, plays a supportive but critical role in studies aimed at understanding these connections.
The primary route for cholesterol elimination from the body is its conversion to bile acids in the liver. Stable isotope tracers are fundamental in quantifying the rate of this degradation pathway. In these studies, a labeled cholesterol precursor, such as deuterated water (D₂O) or ¹³C-labeled acetate (B1210297), is administered. The incorporation of the stable isotope label into newly synthesized bile acids is then measured over time.
The role of this compound in this context is as an indispensable internal standard for the accurate quantification of the newly synthesized, labeled deoxycholic acid by LC-MS/MS. This ensures that the measurements of bile acid synthesis rates from cholesterol are precise, allowing researchers to understand how various physiological states or interventions affect cholesterol catabolism.
The following table provides hypothetical data on the contribution of newly synthesized cholesterol to the deoxycholic acid pool, as might be determined in a study using a stable isotope tracer for cholesterol and this compound as an internal standard.
| Time Point (hours) | Labeled Deoxycholic Acid Concentration (nmol/L) |
| 0 | 0 |
| 6 | 15 |
| 12 | 45 |
| 24 | 90 |
| 48 | 150 |
This table illustrates the expected increase in the concentration of labeled deoxycholic acid over time, reflecting its synthesis from a labeled cholesterol precursor.
Bile acids are now recognized as signaling molecules that influence not only their own synthesis but also the metabolism of triglycerides and other lipids. Studies investigating these complex interactions often rely on comprehensive metabolic profiling, or metabolomics. In these large-scale analyses, accurate quantification of a wide range of metabolites is essential.
Enzyme Kinetic Studies and Substrate Specificity in Bile Acid Biotransformation
The study of bile acid metabolism, a critical component of lipid digestion and signaling, relies on precise methodologies to characterize the enzymes responsible for their synthesis and modification. creative-proteomics.com Stable isotope-labeled compounds, such as this compound, serve as invaluable tools in these investigations, enabling detailed enzyme kinetic studies and the elucidation of substrate specificity.
In vitro enzyme assays are fundamental for determining the catalytic activity and kinetic parameters of isolated enzymes. This compound is employed in these assays primarily as an internal standard for mass spectrometry (MS)-based quantification. In a typical assay, a bile acid-modifying enzyme is incubated with its unlabeled substrate. A known quantity of this compound is added to the reaction mixture at specific time points or at the end of the incubation period.
During sample processing and analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard co-elutes with its unlabeled counterpart but is distinguished by its higher mass. This allows for the precise quantification of the formation of the metabolic product or the depletion of the substrate, as the signal of the internal standard is used to correct for variations in sample extraction and instrument response. This approach enhances the accuracy and reproducibility of the kinetic data obtained.
Below is an illustrative data table representing the kind of results generated from such an enzyme assay, where the reaction velocity is measured at various substrate concentrations to determine key kinetic parameters.
| Substrate Concentration (µM) | Reaction Velocity (nmol/min/mg protein) | Corrected Velocity (using d5-standard) |
|---|---|---|
| 5 | 1.2 | 1.18 |
| 10 | 2.3 | 2.35 |
| 20 | 4.5 | 4.45 |
| 50 | 8.9 | 9.05 |
| 100 | 15.2 | 15.10 |
| 200 | 19.8 | 20.15 |
The biotransformation of primary bile acids into secondary bile acids is carried out by enzymes produced by the gut microbiota. nih.govnih.gov These modifications, such as 7α-dehydroxylation, significantly alter the biological activity of the bile acids. nih.govunl.eduillinois.edu Characterizing the enzymes responsible for these transformations is crucial for understanding the interplay between the microbiome and host physiology. epfl.ch
Metabolomic and Fluxomic Analysis for Biochemical Pathway Mapping
Metabolomics, the large-scale study of small molecules, provides a snapshot of the physiological state of a biological system. nih.gov When combined with stable isotope tracing, it becomes a powerful tool for mapping metabolic pathways and quantifying the flow, or flux, of metabolites through these networks. nih.govscripps.edunih.gov
Targeted metabolomics focuses on the precise measurement of a specific group of known metabolites, such as the array of bile acids in a biological sample. nih.govlcms.cznih.gov This approach is widely used to identify "bile acid signatures"—-characteristic changes in the concentrations of specific bile acids that are associated with certain physiological or pathological states, such as liver disease or metabolic disorders. nih.govmdpi.com
In these analyses, this compound serves as an ideal internal standard. A precise amount of the deuterated compound is added to each biological sample (e.g., plasma, urine, or fecal extracts) at the beginning of the sample preparation process. lcms.cznih.gov Because it is chemically identical to its endogenous counterpart but mass-shifted, it behaves similarly during extraction and chromatographic separation but is detected as a distinct entity by the mass spectrometer. By comparing the signal intensity of the endogenous bile acids to that of the known amount of added d5-standard, researchers can achieve highly accurate and absolute quantification of the bile acid profile. metwarebio.com
The table below provides a hypothetical example of a targeted metabolomics study identifying a bile acid signature in a disease state.
| Bile Acid | Control Group (ng/mL) | Disease Group (ng/mL) | P-value |
|---|---|---|---|
| Cholic Acid (CA) | 150.5 ± 25.2 | 95.3 ± 18.9 | <0.05 |
| Chenodeoxycholic Acid (CDCA) | 120.8 ± 20.1 | 70.1 ± 15.4 | <0.05 |
| Deoxycholic Acid (DCA) | 85.4 ± 14.3 | 180.7 ± 30.5 | <0.01 |
| Lithocholic Acid (LCA) | 25.1 ± 5.6 | 65.9 ± 12.1 | <0.01 |
| Quantification was performed using this compound as an internal standard. |
Stable isotope tracing is a dynamic approach that allows researchers to follow the metabolic fate of a molecule through complex biochemical networks. scripps.eduresearchgate.net By introducing a labeled precursor, such as this compound, into a biological system (in vivo or in vitro), one can trace the incorporation of the deuterium atoms into downstream metabolites. nih.govfrontiersin.org This technique moves beyond static concentration measurements to provide information about the rate of metabolic reactions, a concept known as metabolic flux. nih.govyoutube.com
When this compound is administered, it enters the existing bile acid pool and is acted upon by various host and microbial enzymes. As it is converted into other bile acid species, the deuterium label is retained, leading to the appearance of d5-labeled versions of these downstream products. By measuring the rate of appearance and the relative abundance of these labeled metabolites over time using mass spectrometry, scientists can map the active biotransformation pathways. nih.gov
This method is particularly powerful for identifying perturbations in metabolic networks. scripps.edu For example, in a disease model, the pattern of deuterium incorporation into downstream metabolites might be significantly different from that in a healthy control. This could reveal a metabolic bottleneck caused by enzyme inhibition or a pathway that has become hyperactive, providing critical insights into the disease mechanism. researchgate.net
Research Frameworks and Biological Models Utilizing Methyl 3β Desoxycholate D5
In Vitro Cellular Models for Bile Acid Metabolism Research
In vitro models provide controlled environments to dissect specific cellular mechanisms of bile acid homeostasis, free from the systemic complexities of a whole organism.
Primary human hepatocytes cultured in systems like the sandwich-culture configuration (SCHH) are a powerful tool for studying the synthesis and conjugation of bile acids. wur.nl These models maintain the polarized structure of hepatocytes, allowing for the study of transport processes into and out of the cell. In these systems, researchers can investigate the de novo synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol. nih.gov
The experimental workflow involves incubating the cultured hepatocytes with precursors or test compounds and then collecting both the cell lysate and the culture medium for analysis. To accurately quantify the newly synthesized bile acids, a known amount of an internal standard, such as Methyl 3β-Desoxycholate-d5, is added to each sample before processing. During analysis by liquid chromatography-mass spectrometry (LC-MS), the signal from the endogenous bile acid is compared to the signal from the deuterated standard. This normalization corrects for any variability in sample extraction efficiency or instrument response, ensuring high precision.
Studies using these systems have detailed the conjugation of primary bile acids to either glycine (B1666218) or taurine (B1682933), a critical step for their secretion into bile. wur.nlnih.gov For example, it has been shown that in human hepatocytes, glycine conjugates are typically more abundant than taurine conjugates. wur.nl The use of internal standards is paramount in generating the quantitative data that underpins these findings.
Table 1: Illustrative Data from a Hepatocyte Bile Acid Synthesis Assay This table represents the type of quantitative data obtained using an internal standard like this compound. The values are for illustrative purposes.
| Bile Acid Conjugate | Basal Synthesis Rate (pmol/10⁶ cells/hr) | Synthesis Rate with FXR Agonist (pmol/10⁶ cells/hr) |
| Glycocholic Acid (GCA) | 150.5 ± 12.3 | 95.2 ± 8.9 |
| Taurocholic Acid (TCA) | 52.1 ± 5.6 | 30.8 ± 4.1 |
| Glycochenodeoxycholic Acid (GCDCA) | 110.9 ± 9.8 | 65.4 ± 7.2 |
| Taurochenodeoxycholic Acid (TCDCA) | 45.3 ± 4.9 | 22.1 ± 3.5 |
Intestinal Cell Models for Absorption, Transport, and Microbial Metabolism Investigations
To understand the role of the intestine in the enterohepatic circulation of bile acids, researchers employ models such as Caco-2 cell monolayers, which differentiate to form a polarized barrier similar to the intestinal epithelium. These models are instrumental in studying the mechanisms of bile acid absorption and transport.
Key transport proteins, such as the apical sodium-dependent bile acid transporter (ASBT), are responsible for the reabsorption of conjugated bile acids from the intestinal lumen. researchgate.net Experiments using Caco-2 cells can quantify the rate of transport of various bile acids across the cell monolayer. In such assays, this compound would be added to samples taken from both the apical and basolateral chambers to accurately measure the concentration of the transported bile acid.
Furthermore, the intestine is where gut microbiota metabolize primary bile acids into secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). nih.gov While standard intestinal cell models lack a microbiome, co-culture systems are being developed to investigate these interactions. In studies analyzing the output of these complex co-cultures, the use of a suite of deuterated internal standards, including one for the DCA pool, is essential to track the biotransformation of primary bile acids by specific bacterial species. nih.govnih.gov
In Vivo Preclinical Animal Models for Systemic Metabolic Investigations
Animal models are crucial for understanding the systemic effects of bile acid metabolism and its regulation within the context of the entire organism. nih.gov
Rodent models, particularly mice, are widely used to study the kinetics of the bile acid pool, including synthesis rates, pool size, and enterohepatic circulation dynamics. biorxiv.org To perform these kinetic studies, a stable isotope-labeled bile acid is often administered to the animal, and its circulation and transformation are tracked over time.
While the administered tracer is a different labeled bile acid, this compound plays a vital role in the analytical phase. Blood, liver, bile, and intestinal samples are collected at various time points. To determine the concentration of a wide profile of endogenous bile acids in these complex samples, a panel of internal standards is required for LC-MS analysis. This compound would serve as the standard for accurately quantifying its corresponding endogenous analyte, allowing researchers to build a comprehensive picture of the entire bile acid pool's response. These studies have been instrumental in revealing species-specific differences in bile acid composition and metabolism. nih.gov
Table 2: Example Bile Acid Pool Composition in Different Mouse Tissues This table illustrates the type of data generated from in vivo studies where accurate quantification, enabled by internal standards, is critical. The values are for illustrative purposes.
| Bile Acid | Liver Conc. (pmol/g) | Plasma Conc. (nM) | Fecal Conc. (nmol/g) |
| Cholic Acid (CA) | 2500 | 150 | 50 |
| Chenodeoxycholic Acid (CDCA) | 1800 | 120 | 40 |
| Deoxycholic Acid (DCA) | 500 | 800 | 1500 |
| α-Muricholic Acid (α-MCA) | 9000 | 400 | 100 |
| β-Muricholic Acid (β-MCA) | 12000 | 600 | 200 |
Insights from Studies in Genetically Engineered Animal Models
Genetically engineered mouse models, such as knockout or transgenic mice, have revolutionized the understanding of bile acid regulation. nih.gov By deleting or overexpressing genes encoding key enzymes (e.g., CYP7A1, the rate-limiting enzyme in synthesis) or nuclear receptors (e.g., FXR, a key regulator of bile acid homeostasis), researchers can pinpoint their precise functions. nih.govnih.gov
In these models, accurate quantification of changes in the bile acid pool is the primary endpoint. For instance, in an FXR knockout mouse, one would expect significant alterations in the concentrations of various bile acids in the liver and serum. To validate this phenotype, bile acid profiles are meticulously measured using LC-MS. The inclusion of this compound and other internal standards is a non-negotiable component of the analytical method, as it provides the necessary precision to detect statistically significant differences between the genetically modified animals and their wild-type littermates. These studies provide definitive insights into the molecular pathways governing bile acid homeostasis.
Ex Vivo Tissue and Organ Perfusion Systems for Localized Metabolic Activity Analysis
Ex vivo systems, such as the isolated perfused liver, bridge the gap between the simplicity of in vitro cultures and the complexity of in vivo models. In this setup, an organ is removed from the animal and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich medium.
This model allows researchers to study hepatic uptake, metabolism, and biliary secretion of compounds in a highly controlled manner, without interference from other organs. For example, a specific bile acid could be introduced into the perfusion medium, and its metabolic fate could be tracked by analyzing samples of the perfusate and the secreted bile over time. To accurately quantify the parent bile acid and any metabolites formed, samples would be spiked with appropriate internal standards, such as this compound, prior to LC-MS analysis. This technique provides detailed quantitative data on hepatic transport kinetics and biotransformation rates.
Future Directions and Emerging Research Opportunities in Methyl 3β Desoxycholate D5 Research
Integration with Multi-Omics Technologies (e.g., Lipidomics, Proteomics, Microbiomics) for Holistic Metabolic Understanding
A holistic view of metabolic health and disease requires the integration of multiple layers of biological information, a practice known as multi-omics. nih.gov Methyl 3β-Desoxycholate-d5 is a crucial component in this integrative approach, primarily by ensuring the accuracy of quantitative data in metabolomic and lipidomic studies. sigmaaldrich.comavantiresearch.com
In lipidomics , the precise quantification of bile acids is fundamental. As an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, this compound enables the accurate measurement of its corresponding endogenous form and other related bile acids. sigmaaldrich.comavantiresearch.com This accuracy is paramount for building reliable datasets that can be integrated with other omics data.
In proteomics , while the direct analysis of proteins does not use bile acid standards, understanding the functional consequences of altered protein expression often relies on correlated changes in metabolite levels. nih.gov For instance, proteomic analysis might identify the upregulation of an enzyme involved in bile acid synthesis; the use of this compound to accurately quantify the resulting change in specific bile acid concentrations provides a functional validation of the proteomic finding. nih.govresearchgate.net
Microbiomics , the study of the gut microbiome, is a particularly promising area. The gut microbiota extensively metabolizes primary bile acids into a diverse array of secondary bile acids, including epimers like 3β-desoxycholic acid. eurekaselect.com Using this compound as an internal standard allows researchers to accurately track the formation of these microbially-derived bile acids, providing a clearer picture of the metabolic interplay between the host and its microbiome. avantiresearch.com This integrated analysis is vital for deciphering how microbial dysbiosis contributes to metabolic diseases.
The table below illustrates how this compound facilitates the integration of data across different omics fields.
| Omics Technology | Role of this compound | Example of Integrated Insight |
| Lipidomics | Serves as an internal standard for accurate quantification of bile acid profiles via LC-MS/GC-MS. sigmaaldrich.comavantiresearch.com | Correlating specific bile acid signatures with changes in the broader lipid profile to understand lipid dysregulation in diseases like nonalcoholic fatty liver disease. |
| Proteomics | Provides accurate metabolite data to functionally validate the activity of enzymes and transporters identified through proteomic screening. researchgate.net | Linking increased expression of a specific bacterial 7α-dehydroxylase enzyme in the gut to elevated levels of deoxycholic acid, quantified accurately using the deuterated standard. |
| Microbiomics | Enables precise measurement of secondary bile acids produced by gut bacteria, clarifying the metabolic output of the microbiome. avantiresearch.com | Identifying shifts in the gut microbiome composition that lead to altered production of 3β-hydroxy bile acids, potentially impacting host signaling pathways. |
| Genomics | Helps link genetic variations (e.g., SNPs in metabolic enzymes) to their phenotypic consequences on the bile acid pool. | Associating a polymorphism in a host enzyme with an altered ratio of 3α- to 3β-hydroxy bile acids, a difference that can only be reliably measured with isomer-specific standards. |
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Bile Acid Analysis
The complexity of the bile acid metabolome, with its numerous structurally similar isomers, demands continuous innovation in analytical technology. nih.gov The development of next-generation analytical platforms is a key area where the demand for specific, high-purity deuterated standards like this compound is increasing.
Modern analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), offer exceptional sensitivity and specificity for bile acid analysis. nih.govfrontiersin.org In these sophisticated setups, isotopically labeled internal standards are not just beneficial but essential for achieving reliable quantification by correcting for matrix effects and variations in instrument response. mdpi.com
A significant challenge in bile acid analysis is the differentiation of isomers, which often co-elute chromatographically and have similar fragmentation patterns in mass spectrometry. nih.gov Emerging techniques are being developed to address this, including advanced fragmentation methods like electron-activated dissociation (EAD) and ion mobility-mass spectrometry. These technologies aim to better resolve subtle structural differences between isomers. The availability of specific deuterated standards for less common isomers, such as the 3β-epimer, is critical for validating these new methods and ensuring accurate isomer-specific quantification.
Furthermore, there is a growing need for high-throughput screening of bile acids in large clinical and research cohorts. nih.gov Developing analytical platforms that can rapidly and reliably quantify a comprehensive panel of bile acids is a major goal. These high-throughput methods depend on robust internal standard mixtures that include a wide range of deuterated bile acids to cover the diversity of the bile acid pool. sigmaaldrich.commrmproteomics.com
| Analytical Platform | Advantage for Bile Acid Analysis | Role of this compound |
| UHPLC-MS/MS | High sensitivity, specificity, and resolution for complex biological samples. nih.gov | Essential internal standard for accurate and precise quantification of low-abundance bile acid species. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, aiding in compound identification. nih.gov | Facilitates confident identification and quantification of the target analyte by providing a precise mass reference. |
| Ion Mobility-MS | Separates ions based on their size and shape, offering an additional dimension of separation for isomers. | Serves as a reference standard to validate the separation and identification of specific bile acid epimers. |
| Electron-Activated Dissociation (EAD) | A fragmentation technique that can provide more detailed structural information to differentiate isomers. | Provides a specific fragmentation pattern to compare against and confirm the identity of endogenous 3β-desoxycholate derivatives. |
Application in Systems Biology and Computational Modeling for Predictive Metabolic Flux Analysis
Systems biology aims to understand the larger picture of how biological components interact to produce the dynamic behavior of a living system. nih.gov Computational modeling is a core tool in systems biology, and its application to bile acid metabolism is a rapidly advancing field. biorxiv.orgtue.nl These models require high-quality, quantitative data for their development and validation, a need that is directly met by the use of standards like this compound.
Physiologically-based pharmacokinetic (PBPK) models are being developed to simulate the synthesis, circulation, and microbial transformation of bile acids throughout the body. biorxiv.org These models depend on accurate measurements of bile acid concentrations in various tissues and biofluids (e.g., liver, plasma, feces) to set parameters and validate predictions. The precision afforded by deuterated internal standards is critical for generating the reliable quantitative data these models require.
Metabolic flux analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system. rsc.orgnih.gov Stable isotope tracers are used to follow the flow of atoms through metabolic pathways. While this compound is primarily used as an internal standard for quantification, the broader application of isotopically labeled compounds in MFA highlights the importance of isotope tracing in understanding metabolic dynamics. The quantitative data obtained using deuterated standards provides the absolute concentration measurements that are necessary to anchor the relative flux data from MFA studies, leading to a more complete and predictive model of metabolic flux.
By integrating the precise quantitative data obtained using this compound into computational models, researchers can:
Predict how genetic mutations or dietary changes will alter the bile acid pool.
Simulate the metabolic consequences of inhibiting a particular enzyme in a bile acid synthesis pathway.
Understand the dynamics of enterohepatic circulation and how it is affected by liver or intestinal diseases. nih.gov
Expansion of Deuterated Bile Acid Derivative Libraries for Comprehensive Pathway Coverage and Isomer Differentiation
The known diversity of bile acid structures is continually expanding, particularly as the metabolic capabilities of the gut microbiome are further explored. iroatech.com A single primary bile acid can be transformed into a multitude of secondary and tertiary metabolites by microbial enzymes, including epimerization, dehydroxylation, and conjugation reactions. eurekaselect.com To comprehensively study these complex metabolic networks, researchers need an expanded toolkit of analytical standards.
The future of bile acid research relies on the development and availability of comprehensive libraries of deuterated standards that reflect the true diversity of the bile acid metabolome. mrmproteomics.comiroatech.com This includes not only the major primary and secondary bile acids but also:
Stereoisomers and Epimers: Bile acids with different stereochemistry, such as the 3β-hydroxy configuration of desoxycholic acid, can have distinct biological activities. Differentiating and accurately quantifying these isomers is crucial. nih.gov
Conjugated Derivatives: Beyond glycine (B1666218) and taurine (B1682933) conjugates, recent studies have identified bile acids conjugated to other amino acids. nih.gov
Modified and Rare Bile Acids: This includes oxidized (keto) bile acids and other less common derivatives that may serve as important signaling molecules or disease biomarkers. frontiersin.org
This compound represents an important step in this expansion. As an epimer of the more common 3α-deoxycholic acid, its availability as a deuterated standard allows researchers to specifically track pathways leading to its formation and to accurately quantify it in the presence of its more abundant isomer. The synthesis of novel deuterated derivatives will continue to be a critical area of research, enabling more complete coverage of bile acid pathways and enhancing the ability to link specific bile acid profiles to health and disease states. mdpi.com
Q & A
What are the key analytical techniques for verifying the structural integrity and isotopic purity of Methyl 3β-Desoxycholate-d5?
Level: Basic
Answer:
To confirm structural integrity and isotopic labeling, researchers should employ:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (411.629 g/mol) and deuterium incorporation by comparing observed vs. theoretical isotopic patterns .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and confirm deuterium substitution at specific positions (e.g., absence of protons at C2, C4, and other deuterated sites) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., ester carbonyl stretches) to rule out degradation.
- Isotopic Purity Analysis: Use isotope-ratio mass spectrometry or quantitative NMR to ensure ≥99 atom% deuterium at labeled positions, critical for metabolic studies .
How does deuterium labeling in this compound impact its use in bile acid transport studies?
Level: Advanced
Answer:
Deuterium labeling introduces kinetic isotope effects (KIEs), which can alter metabolic rates or membrane permeability compared to non-deuterated analogs. Researchers must:
- Control for KIEs: Compare transport kinetics of deuterated vs. non-deuterated forms in in vitro models (e.g., Caco-2 cells) .
- Validate Isotopic Stability: Ensure deuterium retention under experimental conditions (e.g., pH, temperature) using LC-MS to prevent loss via exchange reactions .
- Cross-Reference with Radiolabeled Analogs: Use ³H/¹⁴C-labeled desoxycholate derivatives to confirm that deuterium does not introduce artifacts in tracer studies .
What synthetic challenges arise during the preparation of this compound, and how are they addressed?
Level: Advanced
Answer:
Synthesis involves deuterium incorporation at specific positions (e.g., C2, C4) via:
- Deuterated Reagents: Use of deuterium oxide (D₂O) or deuterated reducing agents under controlled conditions to minimize isotopic scrambling .
- Purification Challenges: Silica gel chromatography or recrystallization may fail to resolve deuterated/non-deuterated isomers. Reverse-phase HPLC with deuterium-enriched mobile phases improves separation .
- Side Reactions: Esterification of the bile acid backbone requires anhydrous conditions to prevent hydrolysis; IR monitoring ensures reaction completion .
How should researchers design experiments to study the role of this compound in modulating nuclear receptor activity?
Level: Advanced
Answer:
- Dose-Response Profiling: Titrate concentrations (1–100 μM) in cell-based assays (e.g., FXR or TGR5 reporter systems) to account for altered solubility due to deuterium .
- Competitive Binding Assays: Use non-deuterated ligands as competitors to quantify binding affinity shifts caused by deuterium-induced steric effects .
- Metabolic Stability Testing: Incubate with liver microsomes and monitor deuterium retention via HRMS to assess stability in metabolic pathways .
What are common sources of data inconsistency when using this compound in lipidomic studies?
Level: Advanced
Answer:
- Isotopic Interference: Deuterium may overlap with natural isotopic peaks of other lipids. Use high-resolution MS (resolution >50,000) to distinguish signals .
- Matrix Effects: Biological matrices (e.g., serum) can quench deuterated signals. Optimize extraction protocols (e.g., solid-phase extraction) to improve recovery .
- Batch Variability: Verify isotopic purity across synthesis batches with NMR and MS to ensure reproducibility .
How can this compound be applied in tracer studies to elucidate bile acid enterohepatic circulation?
Level: Basic
Answer:
- Stable Isotope Tracing: Administer deuterated compound in animal models and quantify its appearance in bile, plasma, and feces via LC-MS/MS to map recirculation kinetics .
- Sample Preparation: Acidify biological samples to protonate bile acids, improving extraction efficiency and reducing ion suppression .
- Data Normalization: Use internal standards (e.g., d4-cholic acid) to correct for matrix effects and instrument variability .
What protocols ensure the stability of this compound during long-term storage?
Level: Basic
Answer:
- Storage Conditions: Store at ≤-20°C in amber vials under argon to prevent oxidation and deuterium exchange with ambient moisture .
- Solvent Selection: Dissolve in deuterated solvents (e.g., DMSO-d6) to minimize proton-deuterium exchange during NMR experiments .
- Stability Monitoring: Conduct periodic LC-MS checks to detect degradation products (e.g., hydrolyzed desoxycholate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
